4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10ClNO2. It is a benzaldehyde derivative that features a chloro substituent at the 4-position and a hydroxyazetidinyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxyazetidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and hydroxyazetidinyl groups can influence the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the hydroxyazetidinyl group, making it less versatile in certain reactions.
2-(3-Hydroxyazetidin-1-yl)benzaldehyde: Lacks the chloro substituent, which can affect its reactivity and applications.
Uniqueness
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxyazetidinyl groups.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChI Key |
FOBMQIAVIOANOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O |
Origin of Product |
United States |
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